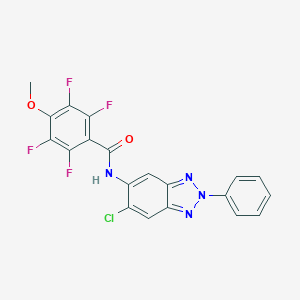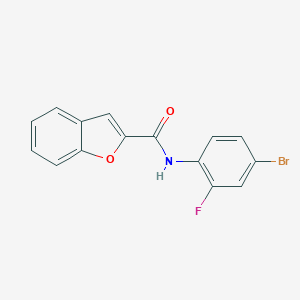![molecular formula C21H20N2O5 B250820 N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250820.png)
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as DMF-DMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of various enzymes, including proteasomes and histone deacetylases, which are involved in cell proliferation and survival. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the activation of antioxidant pathways, and the reduction of inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide for lab experiments is its potent anti-proliferative effects on cancer cells, which make it a useful tool for studying cancer biology and developing cancer therapies. Additionally, this compound has been found to have neuroprotective and anti-inflammatory properties, which may be useful for studying neurodegenerative and inflammatory diseases. However, one of the limitations of this compound for lab experiments is its complex synthesis method, which may limit its availability and use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide. One potential direction is the development of this compound as a cancer therapy, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurodegenerative and inflammatory diseases. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability and use in scientific research.
Synthesemethoden
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide is synthesized through a multi-step reaction process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. The resulting compound is then reacted with 4-methylphenylamine to form N-(3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl)acetamide, which is subsequently converted to this compound through a series of reactions that involve the use of furfurylamine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound exhibits potent anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Molekularformel |
C21H20N2O5 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-13-6-7-15(22-21(25)19-5-4-8-28-19)11-18(13)23-20(24)14-9-16(26-2)12-17(10-14)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
XXUOULNBISNYPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
![N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250754.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250756.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250757.png)
![N-[2-methoxy-4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B250758.png)
